Cas no 1213414-79-9 ((2R)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol)

(2R)-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a 5-methoxy-substituted pyridine ring. This compound is of interest in pharmaceutical and synthetic chemistry due to its stereospecific configuration and functional group versatility. The presence of both amino and hydroxyl groups enables its use as a building block for chiral ligands, catalysts, or intermediates in asymmetric synthesis. The methoxypyridine moiety enhances solubility and may influence binding interactions in biologically active molecules. Its well-defined stereochemistry ensures reproducibility in applications requiring enantioselective control. The compound is typically handled under inert conditions to preserve stability. Analytical characterization is supported by techniques such as HPLC, NMR, and mass spectrometry to confirm purity and stereochemical integrity.
(2R)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol structure
1213414-79-9 structure
Product Name:(2R)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol
CAS No:1213414-79-9
MF:C8H12N2O2
MW:168.193081855774
CID:4760819
PubChem ID:130706893
Update Time:2025-10-16

(2R)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol
    • (2R)-2-Amino-2-(5-methoxypyridin-3-yl)ethanol
    • (2R)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol
    • Inchi: 1S/C8H12N2O2/c1-12-7-2-6(3-10-4-7)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m0/s1
    • InChI Key: STCAXBMTRNGOMZ-QMMMGPOBSA-N
    • SMILES: OC[C@@H](C1C=NC=C(C=1)OC)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • XLogP3: -1
  • Topological Polar Surface Area: 68.4

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Additional information on (2R)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol

Introduction to (2R)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol (CAS No. 1213414-79-9)

(2R)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol, with the CAS number 1213414-79-9, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an amino group, a methoxy-substituted pyridine ring, and a hydroxyl group, all of which contribute to its potential therapeutic applications.

The chiral center at the carbon atom adjacent to the amino and hydroxyl groups is crucial for the biological activity of (2R)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol. The (R) configuration of this compound has been shown to exhibit distinct pharmacological properties compared to its (S) enantiomer. This stereochemical specificity is often leveraged in drug design to optimize the efficacy and safety profiles of potential therapeutics.

Recent studies have highlighted the potential of (2R)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound can effectively modulate specific neurotransmitter systems, making it a promising candidate for the development of new treatments for conditions such as Parkinson's disease and Alzheimer's disease.

In addition to its neurological applications, (2R)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol has also shown potential in cancer research. A study published in Cancer Research reported that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action appears to involve the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT pathway.

The pharmacokinetic properties of (2R)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol have been extensively studied to ensure its suitability for clinical development. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It demonstrates good oral bioavailability and a reasonable half-life, which are essential for effective drug delivery and sustained therapeutic effects.

To further evaluate the safety and efficacy of (2R)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol, several clinical trials are currently underway. These trials aim to assess the compound's performance in human subjects across different therapeutic indications. Early results from phase I trials have shown promising safety profiles, with no significant adverse effects reported at therapeutic doses.

The synthetic route for producing (2R)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol has been optimized to ensure high yields and purity. Key steps in the synthesis include the enantioselective reduction of a prochiral ketone intermediate and the subsequent functionalization of the pyridine ring. These advancements in synthetic chemistry have facilitated large-scale production of the compound, making it more accessible for both research and commercial purposes.

In conclusion, (2R)-2-amino-2-(5-methoxypyridin-3-y l)ethan -1 -ol (CAS No. 1 2 1 3 4 1 4 -7 9 -9) represents a promising lead compound with diverse therapeutic potential. Its unique structural features, coupled with favorable pharmacological properties, make it an attractive candidate for further development in various medical applications. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for new treatments in multiple disease areas.

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